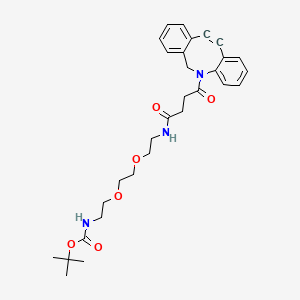
DBCO-PEG2-NH-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG2-NH-Boc: is a polyethylene glycol-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups . This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras), which are emerging tools in targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG2-NH-Boc involves the conjugation of dibenzocyclooctyne with a polyethylene glycol chain and a Boc-protected amine group. The reaction typically involves the following steps:
Activation of Dibenzocyclooctyne: Dibenzocyclooctyne is activated using a suitable reagent.
Conjugation with Polyethylene Glycol: The activated dibenzocyclooctyne is reacted with polyethylene glycol under controlled conditions.
Protection of Amine Group: The amine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of dibenzocyclooctyne and polyethylene glycol are synthesized and purified.
Automated Reaction Systems: Automated systems are used to control reaction conditions, ensuring consistency and high yield.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): DBCO-PEG2-NH-Boc undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages.
Deprotection Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine.
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature, using azide-containing molecules as reactants.
Deprotection Reactions: Boc deprotection is carried out using acidic reagents such as trifluoroacetic acid.
Major Products Formed:
Triazole Linkages: Formed during SPAAC reactions with azide-containing molecules.
Free Amine: Obtained after Boc deprotection.
Scientific Research Applications
Chemistry:
Synthesis of PROTACs: DBCO-PEG2-NH-Boc is used as a linker in the synthesis of PROTACs, which are designed to target and degrade specific proteins.
Biology:
Bioorthogonal Labeling: Used in bioorthogonal click chemistry for labeling biomolecules without interfering with biological processes.
Medicine:
Targeted Protein Degradation: PROTACs synthesized using this compound are being explored for targeted protein degradation in various diseases, including cancer.
Industry:
Mechanism of Action
Mechanism:
Strain-Promoted Alkyne-Azide Cycloaddition: The dibenzocyclooctyne group in DBCO-PEG2-NH-Boc undergoes SPAAC with azide-containing molecules, forming stable triazole linkages.
PROTAC Function: In PROTACs, this compound acts as a linker connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein.
Molecular Targets and Pathways:
Comparison with Similar Compounds
DBCO-PEG4-NH-Boc: Similar structure with a longer polyethylene glycol chain.
DBCO-PEG8-NH-Boc: Similar structure with an even longer polyethylene glycol chain.
DBCO-NH-PEG2-propionic acid: Contains a carboxylic acid group instead of a Boc-protected amine.
Uniqueness:
Length of Polyethylene Glycol Chain: DBCO-PEG2-NH-Boc has a specific polyethylene glycol chain length, which can influence its solubility and reactivity.
Boc-Protected Amine: The presence of a Boc-protected amine allows for selective deprotection and further functionalization.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O6/c1-30(2,3)39-29(36)32-17-19-38-21-20-37-18-16-31-27(34)14-15-28(35)33-22-25-10-5-4-8-23(25)12-13-24-9-6-7-11-26(24)33/h4-11H,14-22H2,1-3H3,(H,31,34)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXPPCIPNVSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
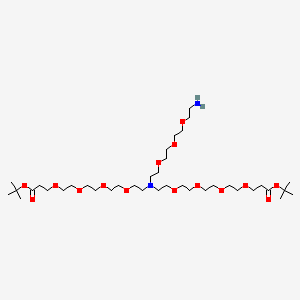
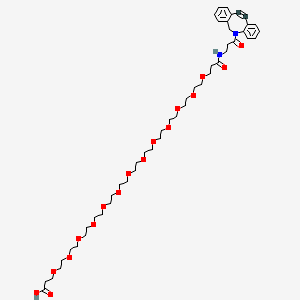
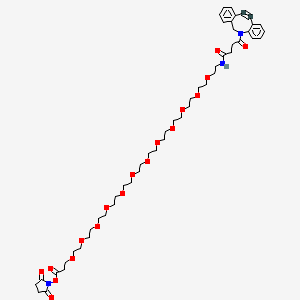
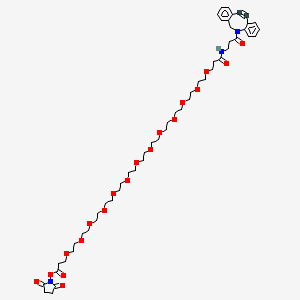
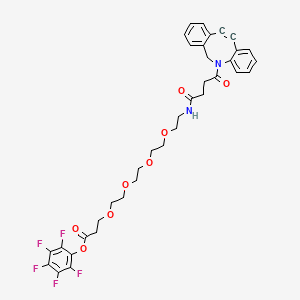
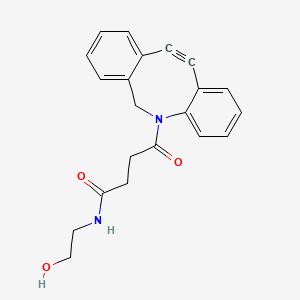
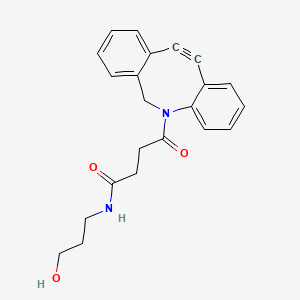
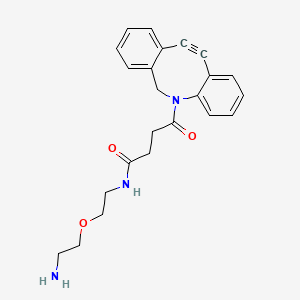
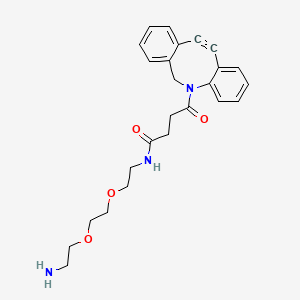

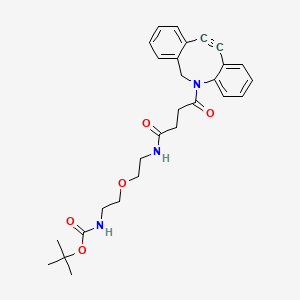
![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)


